![molecular formula C10H16N6O B15211432 2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol CAS No. 133331-05-2](/img/structure/B15211432.png)
2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its purine base, which is a fundamental component of nucleic acids, making it crucial for various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol typically involves the alkylation of a purine derivative. One common method includes the reaction of 6-chloropurine with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-(methylamino)ethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which have significant biological activities.
Wissenschaftliche Forschungsanwendungen
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol involves its interaction with nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
133331-05-2 |
|---|---|
Molekularformel |
C10H16N6O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[methyl-[2-(7H-purin-6-ylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C10H16N6O/c1-16(4-5-17)3-2-11-9-8-10(13-6-12-8)15-7-14-9/h6-7,17H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
MGGIQSVGZRCHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCNC1=NC=NC2=C1NC=N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
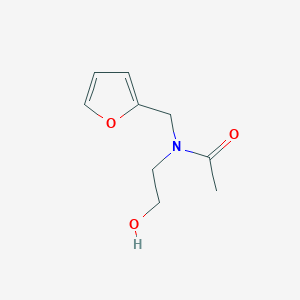
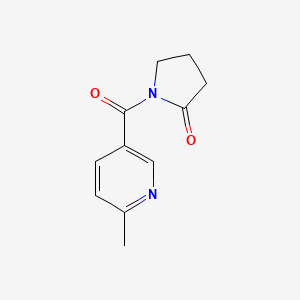

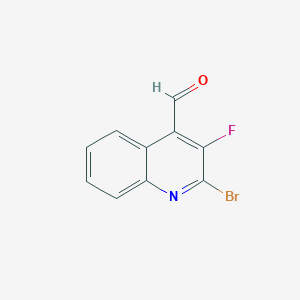
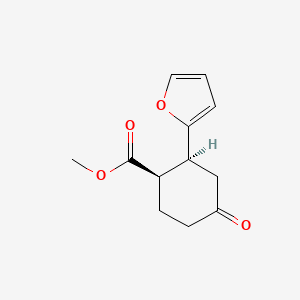

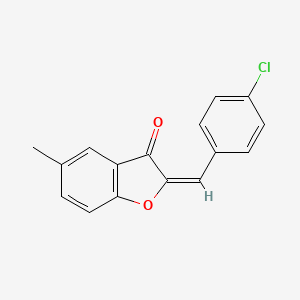
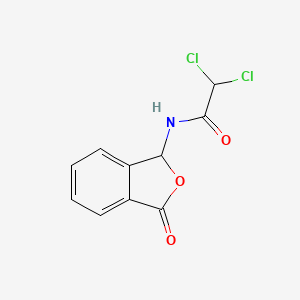
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
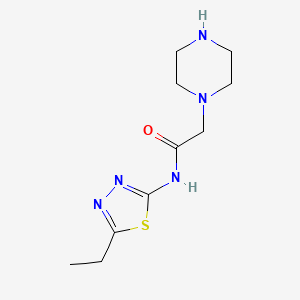
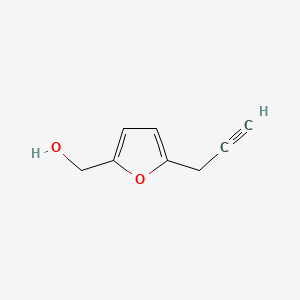
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
